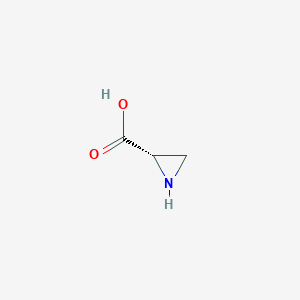

(S)-Aziridine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-aziridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGBOXYJYPVLQJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305127 | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1758-77-6 | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Aziridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-Aziridine-2-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

(S)-aziridine-2-carboxylic acid esters are a critical class of chiral building blocks in organic synthesis, prized for their utility in the preparation of a wide array of biologically active molecules, including amino acids, alkaloids, and peptide-based therapeutics.[1][2] The inherent ring strain of the aziridine moiety makes it a versatile intermediate for various stereoselective transformations.[3] This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of these valuable compounds, presenting key data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Synthetic Strategies

The asymmetric synthesis of this compound esters can be broadly categorized into several key approaches, each with its own set of advantages and limitations. These include the catalytic aziridination of alkenes, the use of chiral auxiliaries, and kinetic resolution processes.

Transition Metal-Catalyzed Aziridination of Alkenes

The direct transfer of a nitrene group to an alkene is one of the most atom-economical methods for aziridine synthesis.[4] Transition metal complexes, particularly those of copper and rhodium, have been extensively developed to catalyze this transformation enantioselectively.

A prominent example is the use of copper catalysts with chiral ligands for the aziridination of α,β-unsaturated esters.[1] Similarly, planar chiral rhodium(III) indenyl catalysts have shown remarkable efficacy in the enantioselective aziridination of unactivated terminal alkenes, a traditionally challenging substrate class.[4][5]

Key Data for Transition Metal-Catalyzed Aziridination:

| Catalyst/Ligand | Alkene Substrate | Nitrene Source | Yield (%) | ee (%) | Reference |

| Cu(I)/ (S,S)-Ph-Box | Ethyl acrylate | N-nosyliminophenyliodinane | 94 | 97 | [1] |

| Rh(III) Indenyl Catalyst | 1-Nonene | 1,4,2-dioxazol-5-one | 23 | 96 | [4][5] |

| Ru(II)[salen] | Styrene | TsN3 | 85 | 92 | [5] |

| Co(II) Porphyrin | Styrene | TsN3 | 90 | 88 | [5] |

Experimental Workflow: Rhodium-Catalyzed Aziridination

References

Spectroscopic Characterization of (S)-Aziridine-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize (S)-aziridine-2-carboxylic acid. Due to the limited availability of spectroscopic data for the parent compound, this guide incorporates data from its derivatives to provide a thorough understanding of its structural features.

Introduction

This compound is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its strained three-membered ring and carboxylic acid functionality impart unique chemical reactivity, making it a valuable synthon for creating complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming its structure, purity, and stereochemistry. This guide details the application of key spectroscopic techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum of the aziridine ring system is characterized by signals in the upfield region. The protons on the aziridine ring (H-2 and H-3) typically appear as a complex set of multiplets due to geminal and vicinal coupling.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| (S)-Aziridin-2-yl(diphenyl)methanol | CDCl₃ | 2.94 (dd, 1H, J = 6.1, 3.6 Hz, CHN), 1.89 (d, 1H, J = 6.1 Hz, CHN), 1.73 (d, 1H, J = 3.6 Hz, CHN)[1] |

| (S)-Aziridin-2-yldi-p-tolylmethanol | CDCl₃ | 2.89–2.95 (m, 1H, CHN), 1.89 (d, 1H, J = 6.0 Hz, CHN), 1.77 (d, 1H, J = 3.6 Hz, CHN)[1][2] |

| (S)-Aziridin-2-ylbis(4-(trifluoromethyl)phenyl)methanol | CDCl₃ | 3.00 (dd, 1H, J = 6.1, 3.5 Hz, CHN), 1.96 (d, 1H, J = 6.1 Hz, CHN), 1.73 (d, 1H, J = 3.5 Hz, CHN)[1] |

| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | MeOD | 2.53 (dd, J= 5.5 Hz, 3.2 Hz, 1H, aziridine CH), 1.82 (bs, 2H, aziridine CH₂)[3][4] |

| Benzyl aziridine-2-carboxylate | CDCl₃ | 2.58 (dd, J = 5.5 Hz, 2.9 Hz, 1H, CH), 2.04 (dd, J = 2.9 Hz, 1.4 Hz, 1H, CH₂), 1.89 (dd, J = 5.5 Hz, 1.4 Hz, 1H, CH₂)[3] |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbons of the aziridine ring are typically shielded and appear at relatively low chemical shift values. The carbonyl carbon of the carboxylic acid group is significantly deshielded.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| (S)-Aziridin-2-ylbis(4-fluorophenyl)methanol | CDCl₃ | 37.0 (CHN), 22.1 (CHN)[1][2] |

| (S)-Aziridin-2-yldi-p-tolylmethanol | CDCl₃ | 37.2 (CHN), 21.0 (CHN)[1][2] |

| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | MeOD | 30.24, 26.18[3][4] |

| Methyl (R)-1-tritylaziridine-2-carboxylate | CDCl₃ | 34.1, 30.0[3] |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of aziridine derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are typically sufficient. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be employed.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key vibrational modes are associated with the N-H bond of the aziridine, the C=O and O-H bonds of the carboxylic acid, and the C-N bond of the ring.

Table 3: Typical IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[5] |

| N-H (Aziridine) | 3300-3100 | Can sometimes be obscured by the broad O-H stretch. |

| C=O (Carboxylic Acid) | 1725-1700 | The exact position is sensitive to hydrogen bonding and conjugation.[6] |

| C-N (Aziridine) | 1250-1020 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use an appropriate liquid cell.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, ATR crystal, or solvent should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

For this compound (Molecular Weight: 87.08 g/mol [7][8]), common ionization techniques would include Electrospray Ionization (ESI) or Chemical Ionization (CI). The expected molecular ion peak would be at m/z 88 ([M+H]⁺) in positive ion mode or m/z 86 ([M-H]⁻) in negative ion mode. Fragmentation may involve the loss of CO₂, H₂O, or cleavage of the aziridine ring.

Table 4: Mass Spectrometry Data for Derivatives of this compound

| Compound | Ionization Mode | Observed m/z |

| Methyl ((R)-aziridine-2-carbonyl)-D-phenylalaninate | ESI+ | 271.24 ([M+Na]⁺)[4] |

| Methyl (R)-1-tritylaziridine-2-carboxamido)propanoate | ESI+ | 436.7 ([M+Na]⁺)[3] |

| Methyl ((R)-1-tritylaziridine-2-carbonyl)-D-alaninate | ESI+ | 436.85 ([M+Na]⁺)[3] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, water).

-

Instrumentation: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Caption: General workflow for mass spectrometry analysis.

Chiroptical Spectroscopy (Circular Dichroism)

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the CD spectrum would be indicative of its absolute configuration. The carboxylic acid chromophore is expected to exhibit a Cotton effect in the far-UV region (around 200-240 nm). For alanine, a structurally related amino acid, the S-enantiomer shows a negative Cotton effect in this region.[9]

Experimental Protocol: Circular Dichroism

-

Sample Preparation: Prepare a solution of the sample in a transparent solvent (e.g., water, methanol, acetonitrile) at a known concentration. The concentration should be optimized to give a signal in the desired range (typically an absorbance of ~1).

-

Instrumentation: Use a CD spectropolarimeter. The instrument should be purged with nitrogen gas, especially for far-UV measurements.

-

Data Acquisition: Record the CD spectrum over the desired wavelength range. A baseline spectrum of the solvent in the same cuvette should be recorded and subtracted.

-

Data Analysis: The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).

Summary and Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry to elucidate its structure and confirm its identity. Chiroptical methods are vital for establishing its absolute stereochemistry. While comprehensive spectroscopic data for the parent acid is limited in the literature, analysis of its derivatives provides valuable insights into its characteristic spectral features. The experimental protocols outlined in this guide serve as a foundation for researchers working with this important chiral building block. Further studies to fully document the spectroscopic properties of the underivatized this compound would be a valuable contribution to the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C3H5NO2 | CID 11286438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aziridine-2-carboxylic acid | C3H5NO2 | CID 193914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the NMR Spectroscopic Analysis of (S)-Aziridine-2-Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for key derivatives of (S)-aziridine-2-carboxylic acid. Due to the limited availability of NMR data on the unstable, zwitterionic parent compound, this document focuses on the well-characterized and synthetically crucial precursor, Benzyl (S)-aziridine-2-carboxylate . The principles, protocols, and spectral interpretations discussed are fundamental for researchers working with aziridine-containing molecules in drug discovery and synthetic chemistry.

Data Presentation: ¹H and ¹³C NMR of Benzyl (S)-aziridine-2-carboxylate

The quantitative NMR data for Benzyl (S)-aziridine-2-carboxylate, recorded in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear reference for chemical shifts (δ) and coupling constants (J), which are critical for structural verification.

Table 1: ¹H NMR Data

The proton NMR spectrum of the aziridine ring exhibits a characteristic ABX spin system, arising from the three non-equivalent protons.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| Hᴀ (CH₂) | dd | 2.04 | ²JAB = 1.4, ³JAX = 2.9 |

| Hʙ (CH₂) | dd | 1.89 | ²JAB = 1.4, ³JBX = 5.5 |

| Hₓ (CH) | dd | 2.58 | ³JAX = 2.9, ³JBX = 5.5 |

| CH₂ (Benzyl) | d | 5.18 | ²J = 12.3 |

| CH₂ (Benzyl) | d | 5.22 | ²J = 12.3 |

| C₆H₅ (Aromatic) | m | 7.32 - 7.42 | - |

Data sourced from Kuzmič et al., Acta Chim. Slov. 2022, 69, 261–270.[1]

Table 2: Expected ¹³C NMR Data

While a complete, published spectrum for this specific ester was not found, the following table presents expected chemical shifts based on data from analogous aziridine compounds and benzyl esters. The carbon atoms of the strained aziridine ring are characteristically found in the upfield region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C H₂ (Aziridine, C3) | 25 - 35 |

| C H (Aziridine, C2) | 30 - 40 |

| C =O (Ester Carbonyl) | 170 - 175 |

| C H₂ (Benzyl) | 66 - 68 |

| C (Aromatic, ipso) | 135 - 137 |

| C H (Aromatic, o, m, p) | 127 - 129 |

Visualization of NMR Correlations and Experimental Workflow

Visual diagrams are essential for understanding the relationships between nuclei and the process of data acquisition.

Caption: J-Coupling ("signaling") pathways in the aziridine ring.

Caption: Standard experimental workflow for NMR data acquisition.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical; CDCl₃ is common for many organic molecules, but others like DMSO-d₆ or D₂O may be used depending on solubility.

-

Dissolution: Agitate the vial to ensure the sample dissolves completely. Gentle warming or sonication may be applied if necessary.

-

Filtration and Transfer: If any solid particulates remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube. This prevents magnetic field distortions.

-

Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.

Data Acquisition

The following steps outline the general procedure for acquiring spectra on a modern NMR spectrometer.

-

Sample Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge. Carefully insert the sample into the magnet.

-

Locking: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment, ensuring stable signal acquisition.

-

Shimming: This is a critical step to optimize the homogeneity of the magnetic field across the sample volume. Automated or manual shimming procedures are performed to achieve narrow, symmetrical peak shapes, which maximizes spectral resolution.

-

Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (e.g., ¹H and ¹³C) and matched to the spectrometer's electronics. This ensures maximum energy transfer and signal-to-noise ratio.

-

Parameter Setup: Set the acquisition parameters for the desired experiment. For a standard ¹H spectrum, this includes defining the spectral width, acquisition time, and number of scans. For ¹³C, a longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Acquisition: Initiate the experiment. The spectrometer applies a series of radiofrequency pulses and records the resulting Free Induction Decay (FID) signal.

-

Data Processing: After acquisition, the FID (a time-domain signal) is converted into the familiar frequency-domain spectrum via a Fourier Transform. This is followed by phase correction and baseline correction to produce the final, interpretable spectrum.

References

(S)-Aziridine-2-carboxylic Acid: A Technical Guide to its Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

(S)-aziridine-2-carboxylic acid, a strained three-membered heterocyclic non-proteinogenic amino acid, presents a unique scaffold for the synthesis of novel therapeutic agents and complex molecular architectures. Its inherent ring strain and chirality make it a valuable building block in medicinal chemistry and organic synthesis. However, the practical application of this molecule is governed by its physicochemical properties and inherent instability. This technical guide provides a comprehensive overview of the known physical properties and stability considerations for this compound and its derivatives, supported by available data and experimental insights.

Core Physicochemical Properties

The intrinsic properties of this compound are challenging to determine experimentally due to its limited stability in its free form. Much of the available data is derived from computational predictions or extrapolated from studies on its more stable N-protected derivatives.

| Property | Value | Source | Notes |

| Molecular Formula | C₃H₅NO₂ | PubChem[1][2] | |

| Molecular Weight | 87.08 g/mol | PubChem[1][3] | |

| Boiling Point | 239.3 ± 33.0 °C | ChemicalBook[4][5] | Predicted value for aziridine-2-carboxylic acid. The free acid is noted to be unstable, making experimental determination difficult. |

| Density | 1.415 ± 0.06 g/cm³ | ChemicalBook[4][5] | Predicted value. |

| pKa | 2.32 ± 0.20 | ChemicalBook[4][5] | Predicted value. |

| LogP | -0.9572 | ChemScene[2] | Calculated value, indicating high hydrophilicity. |

| Topological Polar Surface Area (TPSA) | 59.2 Ų | PubChem[1][3], ChemScene[2] | |

| Optical Rotation | Data not available for the free acid. For Methyl (S)-(−)-N-Z-aziridine-2-carboxylate: [α]20/D −25° (c = 1 in toluene). | Sigma-Aldrich[6] | The optical rotation is highly dependent on the derivatization and solvent. |

Stability Profile

A critical consideration for researchers working with aziridine-2-carboxylic acid is its inherent instability. The free acid is generally not isolated and is prone to polymerization and ring-opening reactions.

Key Stability Observations:

-

Instability of the Free Acid : ChemicalBook explicitly states that the "Free acid is not available, because of its low stability"[4]. This instability is attributed to the high ring strain of the aziridine moiety and the presence of both a nucleophilic secondary amine and an electrophilic carboxylic acid in the same molecule.

-

N-Protection is Crucial : The stability of the aziridine-2-carboxylic acid scaffold is dramatically enhanced by the introduction of a protecting group on the nitrogen atom. Common protecting groups such as tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z) are employed to create stable, isolable, and synthetically useful derivatives.

-

Reactivity : The aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening. This reactivity is the basis for its utility in synthesis but also a primary pathway for its degradation. The rate and regioselectivity of ring-opening are influenced by the nature of the N-substituent and the attacking nucleophile.

Experimental Protocols and Handling

Due to the instability of the free acid, experimental work almost exclusively involves N-protected derivatives. The following provides a generalized workflow for the synthesis and handling of N-protected aziridine-2-carboxylic acid derivatives, based on common laboratory practices.

General Workflow for Synthesis of N-Protected this compound Derivatives

Caption: A generalized experimental workflow for the synthesis and handling of N-protected this compound derivatives.

Detailed Methodologies:

A representative synthetic procedure for an N-protected aziridine-2-carboxylate, adapted from literature on related compounds, is as follows:

-

Starting Material : A common precursor is an L-serine methyl ester with a suitable protecting group on the nitrogen (e.g., Trityl or Boc).

-

Cyclization : The cyclization to form the aziridine ring is often achieved under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate) or via a two-step process involving activation of the primary alcohol (e.g., as a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the nitrogen.

-

Purification : The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate) depends on the polarity of the specific derivative.

-

Characterization : The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the characteristic aziridine ring protons and carbons.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the product.

-

Optical Rotation : To determine the enantiomeric purity of the chiral compound.

-

-

Storage : Due to the inherent reactivity of the aziridine ring, even N-protected derivatives should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) to minimize degradation over time.

Logical Relationship of Stability

The stability of aziridine-2-carboxylic acid is fundamentally linked to the electrophilicity of the ring carbons and the nucleophilicity of the ring nitrogen. N-protection mitigates this by reducing the nucleophilicity of the nitrogen.

References

- 1. This compound | C3H5NO2 | CID 11286438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Aziridine-2-carboxylic acid | C3H5NO2 | CID 193914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aziridine-2-carboxylic acid CAS#: 54080-06-7 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Methyl (S)-(-)-N-Z-aziridine-2-carboxylate 96 104597-98-0 [sigmaaldrich.com]

Unlocking the Potential of Strained Rings: A Technical Guide to the Theoretical Calculation of Aziridine Ring Strain

For Researchers, Scientists, and Drug Development Professionals

The three-membered aziridine ring, a recurring motif in biologically active molecules and a versatile synthetic intermediate, owes its unique reactivity largely to inherent ring strain. A quantitative understanding of this strain is paramount for predicting reaction outcomes, designing novel therapeutics, and tailoring catalysts. This in-depth technical guide provides a comprehensive overview of the theoretical methods used to calculate aziridine ring strain, presents key quantitative data, and outlines the computational protocols for these analyses.

The Energetic Penalty: Quantifying Aziridine Ring Strain

The strain energy of a cyclic molecule is the excess energy it possesses compared to a hypothetical strain-free acyclic analogue. For aziridine, this strain arises primarily from bond angle compression (angle strain) and eclipsing interactions of substituents (torsional strain). Theoretical calculations, particularly high-level ab initio and density functional theory (DFT) methods, have become indispensable for accurately quantifying this property.

The calculated ring strain energy (RSE) of the parent aziridine is consistently found to be approximately 27 kcal/mol.[1][2] This significant strain energy is a key driver for the ring-opening reactions that make aziridines such useful synthetic building blocks. The introduction of unsaturation, as in the case of 1H-azirine, dramatically increases the ring strain, with calculated RSE values around 57.7 kcal/mol.[3][4]

The influence of substituents on the nitrogen atom on the ring strain itself appears to be modest. However, these substituents play a crucial role in modulating the activation energy for ring-opening reactions.[5] The phosphorus analogue of aziridine, azaphosphiridine, also exhibits significant ring strain that is sensitive to substitution and complexation.[6]

Below is a summary of representative theoretical ring strain energies for aziridine and related compounds.

| Compound | Method | Basis Set | Ring Strain Energy (kcal/mol) | Reference |

| Aziridine | Not Specified | Not Specified | ~27 | [1][2] |

| 1H-Azirine | DLPNO-CCSD(T) | def2-TZVPP | 57.7 | [3][4] |

Delving into the Digital Laboratory: Experimental Protocols for Ring Strain Calculation

The theoretical determination of aziridine ring strain follows a well-defined computational workflow. The most common and reliable method involves the use of isodesmic or homodesmotic reactions.[3][7][8][9] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.

A generalized protocol for calculating the ring strain energy of an aziridine derivative is as follows:

-

Molecular Structure Optimization:

-

The 3D structure of the aziridine derivative and the corresponding acyclic reference molecules for the homodesmotic reaction are built.

-

The geometries are then optimized to find the lowest energy conformation. This is typically performed using DFT methods (e.g., B3LYP, M06-2X) or ab initio methods like Møller-Plesset perturbation theory (MP2).[10]

-

A sufficiently large basis set, such as 6-31G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ), is chosen to accurately describe the electronic structure.[10]

-

-

Vibrational Frequency Calculation:

-

Following optimization, vibrational frequencies are calculated at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial correction to the total electronic energy.

-

-

Single-Point Energy Calculation:

-

To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[10]

-

Larger basis sets (e.g., cc-pVQZ, cc-pV5Z) are typically employed for these calculations to approach the complete basis set limit.[10]

-

-

Ring Strain Energy Calculation:

-

A balanced homodesmotic reaction is constructed. For the parent aziridine, a suitable reaction is: Aziridine + 2 * Ethane -> Trimethylamine + Propane

-

The ring strain energy is then calculated as the difference between the sum of the ZPVE-corrected total energies of the products and the sum of the ZPVE-corrected total energies of the reactants.

-

Visualizing the Concepts: Workflows and Relationships

To better illustrate the processes and concepts involved in the theoretical study of aziridine ring strain, the following diagrams are provided.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A “phosphorus derivative” of aziridines: on the importance of ring strain energy and three heteropolar bonds in azaphosphiridines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. organic chemistry - How to calculate ring strain energy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and Natural Occurrence of Aziridine-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, natural occurrence, and biosynthesis of aziridine-2-carboxylic acids and their derivatives. These strained three-membered nitrogenous heterocycles are of significant interest due to their unique chemical reactivity and potent biological activities, making them attractive scaffolds for drug development.

Discovery and Natural Sources

The presence of the aziridine ring in natural products is a relatively rare phenomenon, with only about 0.016% of all known natural products containing this moiety.[1] However, the compounds that do possess this feature often exhibit significant biological activity, including antitumor and antibiotic properties.[2] The discovery of these molecules dates back to the early 1970s, with key examples being isolated from both terrestrial and marine microorganisms.

Azirinomycin

One of the earliest discovered aziridine-containing natural products is azirinomycin , identified as 3-methyl-2H-azirine-2-carboxylic acid. It was first isolated in 1971 from the bacterium Streptomyces aureus.[3][4] Azirinomycin is noted for being the first example of a natural product containing the azirine ring.[4] Despite its antibiotic properties, its toxicity has precluded its use in human medicine.[4]

(2S,3S)-Aziridine-2,3-dicarboxylic acid

In 1975, Naganawa and colleagues reported the isolation of S-2,3-dicarboxy-aziridine from a Streptomyces species.[5] This discovery added to the small but growing class of naturally occurring aziridines.

Dysidazirine Carboxylic Acid

More recently, the marine environment has been recognized as a source of novel aziridine compounds. Dysidazirine carboxylic acid was isolated from the lipophilic extract of the benthic marine cyanobacterium Caldora sp., collected from reefs near Fort Lauderdale, Florida.

Quantitative Data on Natural Occurrence

The isolation of aziridine-2-carboxylic acids from their natural sources is often challenging due to their low abundance and potential instability. The following table summarizes the known natural sources of the key compounds discussed. Quantitative yield data is often not explicitly stated in abstracts and would require access to the full experimental sections of the cited literature.

| Compound Name | Natural Source | Isolation Yield | Reference |

| Azirinomycin | Streptomyces aureus | Not specified in abstract | --INVALID-LINK--; --INVALID-LINK-- |

| (2S,3S)-Aziridine-2,3-dicarboxylic acid | Streptomyces sp. | Not specified in abstract | --INVALID-LINK-- |

| Dysidazirine Carboxylic Acid | Caldora sp. (marine cyanobacterium) | Not specified in abstract | --INVALID-LINK-- |

Experimental Protocols for Isolation and Characterization

The isolation and characterization of aziridine-2-carboxylic acids from natural sources typically involve a combination of extraction and chromatographic techniques, followed by spectroscopic analysis.

General Workflow for Isolation and Purification

The following diagram illustrates a general workflow for the isolation and purification of aziridine-2-carboxylic acids from microbial or marine sources.

Protocol for Azirinomycin Isolation

The isolation of azirinomycin from Streptomyces aureus as described by Miller et al. (1971) involves ion-exchange and solvent extraction methods.[4] The compound is noted to be unstable, particularly in concentrated form.[4] Characterization was achieved through spectral measurements of its methyl ester and by identifying L-α-aminobutyric acid as a hydrogenation product.[4] The detailed protocol would be found in the full publication.

Protocol for Dysidazirine Carboxylic Acid Isolation

The isolation of dysidazirine carboxylic acid from Caldora sp. involved the following key steps:

-

Extraction: The freeze-dried biological material was extracted with a 1:1 mixture of ethyl acetate and methanol.

-

Partitioning: The resulting lipophilic extract was partitioned between ethyl acetate and water.

-

Chromatography: The ethyl acetate-soluble portion was subjected to silica gel column chromatography, followed by reversed-phase C18 column chromatography, and finally purified by reversed-phase HPLC.

-

Characterization: The planar structure was determined using spectroscopic methods, including HRESIMS and NMR. The absolute configuration was determined by converting the natural product to its methyl ester and comparing its specific rotation data with known isomers.

Biosynthesis of the Aziridine Ring

Until recently, the enzymatic mechanisms for the formation of the aziridine ring in natural products were not well understood.[6] However, recent studies have identified enzymes and pathways responsible for this unique transformation.

Aziridine Formation via Sulfate Elimination

Research on the biosynthesis of azinomycin B and vazabitide A has revealed a novel enzymatic strategy for aziridine ring formation.[6] The process is catalyzed by a complex of two enzymes, designated AziU3/U2 in the azinomycin pathway and Vzb10/11 in the vazabitide A pathway.[6] The key steps in this proposed pathway are:

-

Sulfation: A hydroxyl group on the precursor molecule is sulfated.

-

Intramolecular Cyclization: The enzyme complex facilitates an intramolecular SN2-like reaction where an amino group displaces the sulfate group, leading to the formation of the aziridine ring.[6] Structural analysis of the AziU3/U2 enzyme complex suggests that it orients the substrate to achieve a dihedral angle of nearly 180° between the attacking amino group and the leaving sulfate group, which is optimal for an SN2 reaction.[6]

Oxidative C-N Bond Formation by Fe/2OG Enzymes

Another recently elucidated mechanism for aziridine formation involves a mononuclear non-heme-iron and 2-oxoglutarate (Fe/2OG) dependent enzyme.[7] In the biosynthesis of 2-aminoisobutyric acid, an Fe/2OG enzyme named TqaL catalyzes the aziridination of valine.[7] The proposed mechanism involves:

-

C-H Activation: The enzyme's Fe(IV)-oxo species initiates the reaction by abstracting a hydrogen atom from the carbon backbone of the valine substrate.[7]

-

Radical Rebound/Polar Capture: This C-H activation is followed by an intramolecular C-N bond formation to close the aziridine ring. The evidence suggests a polar capture of a carbocation intermediate by the amine group, rather than a radical rebound mechanism.[7]

These recent discoveries in biosynthesis provide a foundation for understanding how nature constructs these strained and reactive molecules. It is plausible that similar enzymatic strategies are employed for the biosynthesis of simpler aziridine-2-carboxylic acids like azirinomycin.

Conclusion

The study of naturally occurring aziridine-2-carboxylic acids has progressed from their initial discovery in microorganisms to the elucidation of the enzymatic machinery responsible for their formation. While the number of known natural aziridines is small, their potent biological activities ensure continued interest from the scientific and drug development communities. Future research will likely focus on discovering novel aziridine-containing natural products from diverse environments, fully characterizing their biosynthetic pathways, and harnessing these enzymatic systems for the biocatalytic production of new therapeutic agents.

References

- 1. Recent Developments in the Biosynthesis of Aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Azirinomycin. I. Microbial production and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AZIRINOMYCIN. II [jstage.jst.go.jp]

- 5. S-2,3-dicarboxy-aziridine, a new metabolite from a Streptomyces [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Aziridine Biosynthesis: A Technical Guide to Nature's Synthesis of a Potent Warhead

For Researchers, Scientists, and Drug Development Professionals

The aziridine ring, a strained three-membered heterocycle, is a recurring motif in a select class of natural products renowned for their potent biological activities, including antitumor and antibiotic properties. This guide provides an in-depth exploration of the core biosynthetic strategies employed by microorganisms to construct this reactive functional group, with a focus on the well-characterized pathways of ficellomycin, azinomycin B, and mitomycin C. We delve into the enzymatic machinery, precursor molecules, and regulatory elements that govern the production of these valuable compounds.

Core Biosynthetic Strategies for Aziridine Ring Formation

Nature has evolved two primary enzymatic strategies for the challenging synthesis of the aziridine ring:

-

Sulfotransferase-Mediated Intramolecular Cyclization: This pathway involves the activation of a primary alcohol through sulfation by a sulfotransferase enzyme, creating a good leaving group. Subsequent intramolecular nucleophilic attack by a nearby amine group displaces the sulfate, leading to the formation of the aziridine ring. This elegant strategy is exemplified in the biosynthesis of ficellomycin.[1]

-

Oxidative C-N Bond Formation by Non-Heme Iron Enzymes: A more recently discovered mechanism involves the use of mononuclear non-heme iron and 2-oxoglutarate (Fe/2OG) dependent enzymes. These enzymes catalyze the oxidative C-H activation of a substrate, typically an amino acid, followed by an intramolecular C-N bond formation to forge the aziridine ring.[2] This process is a key step in the biosynthesis of the non-proteinogenic amino acid 2-aminoisobutyric acid.[2]

Biosynthesis of Key Aziridine-Containing Natural Products

Ficellomycin: A Case Study in Sulfotransferase-Mediated Aziridination

Ficellomycin, an antibiotic produced by Streptomyces ficellus, showcases the sulfotransferase-mediated pathway for the formation of its 1-azabicyclo[3.1.0]hexane ring system.[1][3] The biosynthetic gene cluster for ficellomycin contains genes encoding a sulfate adenylyltransferase, an adenylsulfate kinase, and a sulfotransferase, all of which are crucial for aziridine formation.[1]

The proposed biosynthetic pathway for the aziridine moiety of ficellomycin is as follows:

Azinomycin B: A Hybrid PKS-NRPS Pathway

Azinomycin B, a potent antitumor agent from Streptomyces sahachiroi, features a complex structure assembled through a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery.[4] The biosynthesis of its aziridino[1,2-a]pyrrolidine core is of particular interest. While the precise mechanism of aziridine formation is still under investigation, the establishment of a cell-free system has provided significant insights into the overall biosynthetic process.[5][6]

The biosynthetic gene cluster of azinomycin B contains a suite of genes responsible for the synthesis of its various components, including the naphthoate core, the epoxide, and the azabicyclic ring system.[7]

Mitomycin C: A Complex Assembly of Precursors

Mitomycin C, a clinically used anticancer drug produced by Streptomyces lavendulae, possesses a unique mitosane core containing an aziridine ring.[6] Its biosynthesis involves the convergence of three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[6] The biosynthetic gene cluster for mitomycin C is large and complex, encoding the enzymes required for the synthesis of these precursors and their subsequent assembly into the final product.[6] The precise enzymatic steps leading to the formation of the aziridine ring within the mitosane core are still being elucidated.

Quantitative Data on Biosynthesis

Detailed kinetic and production data for the enzymes and pathways involved in aziridine natural product biosynthesis are often limited. However, available information is summarized below.

| Natural Product | Producing Organism | Production Titer/Yield | Key Enzyme(s) | Kinetic Parameters (Km, kcat, Vmax) |

| Ficellomycin | Streptomyces ficellus | Not consistently reported | Fic28 (Sulfotransferase) | Data not available |

| Azinomycin B | Streptomyces sahachiroi | Improved yields reported with optimized culture conditions[5] | AziB (Type I PKS), NRPS machinery | Data not available |

| Mitomycin C | Streptomyces lavendulae | Increased production through manipulation of regulatory genes[6] | Mitomycin C biosynthetic enzymes | Data not available |

| 2-Aminoisobutyric acid precursor | Penicillium aethiopicum | Protein yields for TqaL-ha (~38 mg/L) and TqaL-pd (~13 mg/L) reported[2] | TqaL (non-heme iron enzyme) | Transient kinetics have been measured, but specific Km and kcat values are not readily available in the reviewed literature.[2] |

Experimental Protocols

In Vitro Biosynthesis of Azinomycin B

The following protocol is adapted from the work of Liu et al. and describes the preparation of a cell-free extract from Streptomyces sahachiroi and its use in an in vitro assay for azinomycin B biosynthesis.[5]

1. Culture of Streptomyces sahachiroi

-

Materials:

-

GYM agar plates (glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO3 2 g/L, agar 12 g/L, pH 6.8)

-

PS5 medium (Pharmamedia 5 g/L, soluble starch 5 g/L, pH 7.0)

-

2 L baffled Erlenmeyer flasks

-

-

Procedure:

-

Culture S. sahachiroi on GYM plates at 28 °C for 5-7 days until sporulation.

-

Inoculate 100 mL of PS5 medium with a loopful of spores and grow for 24 hours at 30 °C with shaking at 250 rpm.

-

Use 25 mL of the starter culture to inoculate 500 mL of PS5 medium in 2 L baffled flasks.

-

Grow the cultures for approximately 64 hours at 30 °C with shaking at 250 rpm.

-

Harvest the cells by centrifugation, freeze the cell pellet in liquid nitrogen, and store at -80 °C.

-

2. Preparation of Cell-Free Extract

-

Materials:

-

Cell-free extract buffer (100 mM potassium phosphate, pH 7.5, 50% glycerol, 2 mM DTT, 1 mM EDTA)

-

Glass beads (0.1 mm)

-

Bead beater with an ice-water jacket

-

Centrifuge

-

-

Procedure:

-

Combine 13-15 g of frozen cells, 28 g of glass beads, and 80 mL of cold cell-free extract buffer in the bead beater.

-

Pulverize the cells using ten 1-minute cycles, with 1-minute intervals on ice to prevent heating.

-

Centrifuge the homogenate at 7,660 x g for 15 minutes at 4 °C.

-

The resulting supernatant is the crude cell-free extract.

-

3. In Vitro Enzyme Assay

-

Materials:

-

Cell-free extract

-

Acetyl-CoA (1 mg/mL)

-

[2-¹⁴C]malonyl-CoA (0.25 µCi)

-

Cofactor solution (FAD, SAM, NADPH)

-

Dichloromethane

-

TLC plates (dichloromethane:methanol, 5:0.3)

-

Scintillation counter

-

-

Procedure:

-

To 3 mL of the cell-free extract, add 1 µL of acetyl-CoA, 0.25 µCi of [2-¹⁴C]malonyl-CoA, and 80 µL of the cofactor solution.

-

Incubate the reaction mixture at 37 °C for 24 hours.

-

Quench the reaction by adding 3 mL of dichloromethane and vortexing.

-

Separate the organic layer, evaporate to dryness, and redissolve the residue in a minimal volume of dichloromethane.

-

Apply the sample to a TLC plate and develop the chromatogram.

-

Scrape the bands corresponding to azinomycin B and its precursors and quantify the radioactivity using a scintillation counter.

-

Regulation of Aziridine Biosynthesis

The production of secondary metabolites, including aziridine-containing natural products, is tightly regulated in microorganisms. This regulation often involves pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulatory networks that respond to environmental and physiological cues.

In Streptomyces, a common mechanism of global regulation involves small, diffusible signaling molecules called gamma-butyrolactones (GBLs).[8] These molecules act as quorum-sensing signals, accumulating in the culture medium as the bacterial population grows. At a threshold concentration, GBLs bind to specific receptor proteins, which are typically transcriptional repressors. This binding event alleviates the repression of target genes, often including those involved in antibiotic biosynthesis. While a direct link between GBLs and the biosynthesis of ficellomycin, azinomycin B, or mitomycin C has not been definitively established in the reviewed literature, the presence of putative regulatory genes within their biosynthetic gene clusters suggests a complex regulatory control. For instance, the mitomycin C gene cluster contains two regulatory genes, and their manipulation has been shown to significantly impact production levels.[6]

Conclusion

The biosynthesis of aziridine-containing natural products represents a fascinating example of nature's chemical ingenuity. The elucidation of these pathways not only provides fundamental insights into enzymatic catalysis but also opens avenues for the bioengineering of novel and improved therapeutic agents. Further research into the kinetic parameters of the key enzymes, the detailed regulatory networks, and the development of robust heterologous expression systems will be crucial for harnessing the full potential of these potent molecules for drug development.

References

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. Insight into enzyme-catalyzed aziridine formation mechanism in ficellomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Mode of action and biosynthesis of the azabicycle-containing natural products azinomycin and ficellomycin - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. An improved method for culturing Streptomyces sahachiroi: biosynthetic origin of the enol fragment of azinomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BGC0000960 [mibig.secondarymetabolites.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (S)-Aziridine-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of the non-proteinogenic amino acid (S)-aziridine-2-carboxylic acid (Aza) into peptides via solid-phase peptide synthesis (SPPS). The unique strained three-membered ring of Aza serves as a valuable electrophilic handle for the site-selective modification of peptides, opening avenues for the development of novel therapeutics, diagnostic tools, and research probes.

Introduction

This compound is a conformationally constrained amino acid analogue whose incorporation into peptides imparts unique structural and reactive properties. The inherent ring strain of the aziridine moiety makes it susceptible to nucleophilic attack, enabling highly selective covalent modification of the peptide backbone. This feature has been exploited for the development of irreversible enzyme inhibitors and for the conjugation of peptides to other molecules such as carbohydrates, lipids, and reporter tags.[1][2][3]

This document outlines the materials, equipment, and step-by-step procedures for the successful solid-phase synthesis of Aza-containing peptides and their subsequent modification.

Key Applications

The incorporation of this compound into peptides enables a range of applications in chemical biology and drug discovery:

-

Irreversible Enzyme Inhibition: The electrophilic aziridine ring can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This is particularly effective for targeting cysteine proteases.[4]

-

Site-Selective Bioconjugation: The reactivity of the aziridine ring allows for the precise attachment of various functionalities, such as fluorescent dyes, polyethylene glycol (PEG), or targeting ligands, at a specific position within the peptide sequence.[3]

-

Development of Covalent Probes: Aza-containing peptides can be designed as activity-based probes to identify and study the function of specific enzymes within complex biological systems.

-

Constrained Peptide Analogues: The rigid structure of the aziridine ring can be used to lock the peptide backbone into a specific conformation, which can be beneficial for enhancing binding affinity and metabolic stability.

Data Presentation: Synthesis and Modification of Aza-Containing Peptides

The following tables summarize representative quantitative data for the solid-phase synthesis and subsequent modification of peptides incorporating this compound.

Table 1: Solid-Phase Synthesis of Aza-Containing Peptides

| Peptide Sequence | Resin Loading (mmol/g) | Coupling Reagent | Coupling Time (h) | Cleavage Cocktail | Crude Purity (%) | Isolated Yield (%) | Reference |

| Ac-Ala-Aza-Ala-NH₂ | 0.5 | HBTU/HOBt/DIEA | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >90 | 75 | [3] |

| H-Gly-Aza-Leu-NH₂ | 0.6 | HATU/HOAt/DIEA | 2 | TFA/TIS/H₂O (95:2.5:2.5) | >85 | 70 | [5] |

| Ac-Phe-Aza-Gly-NH₂ | 0.5 | PyBOP/DIEA | 2.5 | TFA/DCM (1:1) | >90 | 78 | [3] |

Table 2: Site-Selective Modification of Aza-Containing Peptides with Thiol Nucleophiles

| Peptide Sequence | Nucleophile | Reaction Time (h) | Product | Yield (%) | Reference |

| Ac-Ala-Aza-Ala-NH₂ | Benzylthiol | 4 | Ac-Ala-Cys(Bz)-Ala-NH₂ | 95 | [3] |

| H-Gly-Aza-Leu-NH₂ | Cysteine | 6 | H-Gly-Cys(peptide)-Leu-NH₂ | 92 | [3] |

| Ac-Phe-Aza-Gly-NH₂ | Glutathione | 5 | Ac-Phe-Cys(GS)-Gly-NH₂ | 90 | [3] |

Experimental Protocols

General Materials and Equipment

-

Fmoc-protected amino acids

-

(S)-Fmoc-aziridine-2-carboxylic acid (Fmoc-Aza-OH)

-

Rink Amide MBHA resin or other suitable solid support

-

Coupling reagents: HBTU, HATU, PyBOP, HOBt, HOAt

-

N,N'-Diisopropylethylamine (DIEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Solid-phase peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Protocol for Solid-Phase Synthesis of an Aza-Containing Peptide

This protocol describes the manual synthesis of a generic tripeptide Ac-Xaa-Aza-Yaa-NH₂ on Rink Amide resin.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Coupling of the First Amino Acid (Yaa):

-

Pre-activate Fmoc-Yaa-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2 minutes.

-

Add DIEA (6 eq.) to the activated amino acid solution.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of this compound (Aza):

-

Pre-activate Fmoc-Aza-OH (1.5 eq.) with PyBOP (1.5 eq.) in DMF.

-

Add DIEA (3 eq.) to the activated Aza solution.

-

Add the activated Aza solution to the resin and shake for 2.5 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Coupling of the Second Amino Acid (Xaa): Repeat step 3 with Fmoc-Xaa-OH.

-

N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.

Protocol for Site-Selective Modification with a Thiol

-

Dissolve the Aza-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Add the thiol nucleophile (e.g., benzylthiol, 5 eq.) to the peptide solution.

-

Incubate the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by HPLC.

-

Purify the modified peptide by reverse-phase HPLC to remove excess thiol and any unreacted starting material.

-

Characterize the final product by mass spectrometry to confirm the successful conjugation.

Visualizations

Experimental Workflow for SPPS of Aza-Containing Peptides

Caption: Workflow for the solid-phase synthesis of an Aza-containing peptide.

Mechanism of Site-Selective Modification

Caption: Nucleophilic ring-opening of the aziridine moiety for site-selective modification.

Mechanism of Cysteine Protease Inhibition

Caption: Irreversible inhibition of a cysteine protease by an Aza-containing peptide.

References

- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cysteine proteases by peptides containing aziridine-2,3-dicarboxylic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for (S)-Aziridine-2-carboxylic Acid as a Constrained Amino Acid Mimic

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-aziridine-2-carboxylic acid (Azy) is a unique non-proteinogenic amino acid that serves as a constrained mimic of natural amino acids, particularly proline and alanine. Its rigid, three-membered ring structure imparts significant conformational constraints on the peptide backbone. Beyond its role as a structural scaffold, the strained aziridine ring is an electrophilic center, susceptible to nucleophilic attack. This reactivity allows for site-selective modification of peptides, making Azy a versatile tool in peptide chemistry and drug design.

These application notes provide a comprehensive overview of the use of this compound in peptide science. We will cover its incorporation into peptides, its impact on peptide conformation and stability, and its application as an electrophilic "warhead" for designing enzyme inhibitors. Detailed protocols for key experimental procedures are also provided.

Applications

Constrained Peptide Scaffolds

The incorporation of Azy into a peptide sequence introduces a rigid kink, influencing the local and global conformation. This can be leveraged to stabilize specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. The conformational preferences of Azy-containing peptides are similar in some respects to those containing proline, but with notable differences due to the smaller ring size and altered puckering.[1]

Site-Selective Peptide Modification

The electrophilic nature of the aziridine ring allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles.[2][3] This feature is particularly useful for the post-synthetic modification of peptides. Thiol-containing molecules, such as cysteine residues, carbohydrates, and fluorescent probes, can be site-specifically conjugated to the Azy residue within a peptide sequence.[2][4][5] This strategy has been successfully employed to create complex biomolecules like thioglycoconjugates.[2][3]

Irreversible Enzyme Inhibitors

The reactivity of the aziridine ring makes it an excellent "warhead" for designing irreversible inhibitors of enzymes, particularly cysteine proteases.[6] The active site cysteine residue of these enzymes can act as a nucleophile, attacking the aziridine ring and forming a covalent bond with the inhibitor. This leads to the irreversible inactivation of the enzyme. Peptides containing Azy have been developed as potent inhibitors of cathepsins and protein disulfide isomerases (PDIs).

Quantitative Data

Table 1: Inhibition of Cysteine Proteases by Aziridine-Containing Peptides

| Inhibitor | Target Enzyme | Inhibition Type | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | IC₅₀ (µM) | Reference |

| HOAzi-Leu-ProOBzl | Papain | Irreversible | - | - | - | Potent | [6] |

| BOC-Phe-Azi(OH)₂ | Cathepsin B | Irreversible | - | - | - | Good | [6] |

| BOC-Phe-(EtO)Azi-Leu-ProOH | Cathepsin B | Irreversible | - | - | - | Selective | [6] |

| Diethyl aziridine-2,3-dicarboxylate | Cathepsin L | Irreversible | - | - | - | >100 | [1] |

| Diethyl 1-formyl aziridine-2,3-dicarboxylate | Cathepsin L | Irreversible | - | - | - | 0.02 | [1] |

| C-3369 (Az-CONMe₂) | PDIA1 | - | - | - | - | 0.002 | [7] |

| C-3517 (Az-N-morpholinyl) | PDIA1 | - | - | - | - | 0.003 | [7] |

Note: "-" indicates data not specified in the cited literature.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Protected (2R)-Aziridine-Containing Dipeptide (Trt-Azy-Ala-OMe)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aziridine CH₂ | 1.44-1.51 (m) | 30.12 |

| Aziridine CH | 1.98-2.02 (m) | 34.17 |

| Ala CαH | 4.69 (qd) | 47.61 |

| OCH₃ | 3.81 (s) | 52.79 |

| Trityl C | - | 74.82 |

| Ala C=O | - | 170.74 |

| Azy C=O | - | 173.46 |

Data extracted from Kuzmič et al., 2022.[8] The full dataset provides more detailed assignments.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aziridine-Containing Peptide

This protocol is adapted from the synthesis of cyclic tetrapeptides and can be applied to linear peptides.[4][5]

Materials:

-

Fmoc-protected amino acids

-

(S)-N-Fmoc-aziridine-2-carboxylic acid

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

Wash the resin with DMF and DCM.

-

-

Incorporation of (S)-N-Fmoc-aziridine-2-carboxylic acid: Couple the Azy residue using the same procedure as other amino acids.

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Protocol 2: Site-Selective Nucleophilic Ring Opening of an Aziridine-Containing Peptide

This protocol describes the reaction of a purified Azy-containing peptide with a thiol nucleophile.[2][3]

Materials:

-

Purified aziridine-containing peptide

-

Thiol-containing nucleophile (e.g., glutathione, cysteine-containing peptide)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

Procedure:

-

Dissolve the aziridine-containing peptide in a mixture of phosphate buffer (pH 7.4) and ACN.

-

Add an excess (2-5 equivalents) of the thiol nucleophile to the peptide solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by RP-HPLC and mass spectrometry to observe the consumption of the starting peptide and the formation of the product.

-

Once the reaction is complete, purify the resulting conjugate by RP-HPLC.

-

Characterize the final product by mass spectrometry to confirm the addition of the nucleophile.

Protocol 3: Proteolytic Stability Assay

This is a general protocol to assess the stability of Azy-containing peptides against enzymatic degradation.[9]

Materials:

-

Purified peptide (Azy-containing and control)

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

RP-HPLC system

Procedure:

-

Prepare stock solutions of the peptides in a suitable solvent (e.g., water or DMSO).

-

Prepare the protease solution in the incubation buffer.

-

In a microcentrifuge tube, mix the peptide stock solution with the incubation buffer to a final desired concentration.

-

Initiate the reaction by adding the protease solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.

-

Analyze the samples by RP-HPLC.

-

Quantify the amount of remaining intact peptide at each time point by integrating the peak area.

-

Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for aziridine-containing peptides.

Caption: Workflow for nucleophilic ring opening of an aziridine-containing peptide.

Caption: Mechanism of irreversible inhibition of cysteine proteases by Azy-peptides.

References

- 1. Rational design of aziridine-containing cysteine protease inhibitors with improved potency: studies on inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides | Springer Nature Experiments [experiments.springernature.com]

- 6. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of (S)-Aziridine-2-Carboxylic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-aziridine-2-carboxylic acid (Azy) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in peptide and peptidomimetic design. Its inherent ring strain and electrophilic nature make it a unique tool for introducing structural rigidity and for site-selective modifications of peptides. The incorporation of Azy can influence peptide conformation, stability, and biological activity, making it an attractive moiety for the development of novel therapeutics, chemical probes, and biomaterials.

These application notes provide detailed protocols for the incorporation of this compound into peptides using both solid-phase and solution-phase synthesis strategies. Furthermore, quantitative data on coupling efficiencies and potential side reactions are summarized to guide researchers in the successful synthesis of aziridine-containing peptides.

Key Synthetic Strategies

Two primary strategies are employed for the synthesis of aziridine-containing peptides:

-

Direct Incorporation of this compound: This is the more efficient and commonly used approach. It involves the direct coupling of a suitably protected this compound derivative with the growing peptide chain.[1]

-

Cyclization of a Serine Precursor: This method involves the synthesis of a peptide containing a serine residue, followed by activation of the side-chain hydroxyl group and subsequent intramolecular cyclization to form the aziridine ring. This approach is generally less efficient due to the potential for side product formation during the cyclization step.[1]

This document will focus on the direct incorporation method.

Data Presentation: Quantitative Analysis of Azy-Peptide Synthesis

The following tables summarize representative yields for the synthesis of aziridine-containing peptides. It is important to note that yields can vary significantly based on the peptide sequence, coupling reagents, and reaction conditions.

Table 1: Yields for Solution-Phase Synthesis of Aziridine-Containing Peptides

| Peptide Sequence | Coupling Reagent | Yield (%) | Reference |

| Pseudo-pentapeptide | Not Specified | 75 | [2] |

| Tripeptide Amine Adduct | Not Specified | 82 | [2] |

Table 2: General Observations on Yields in Azy-Peptide Synthesis

| Synthesis Step | Observation | Reference |

| Fully protected N- and C-terminal aziridine dipeptides | High yielding | [3][4] |

| Deprotection of N-terminal aziridine derivatives | Difficult, may result in unidentifiable products | [3][4] |

| Deprotection of C-terminal aziridine analogs | Generally successful | [3][4] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes a general method for the incorporation of an Fmoc-protected this compound derivative into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-(S)-aziridine-2-carboxylic acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU/HOBt or HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether, cold

-

HPLC grade water and acetonitrile for purification

Workflow Diagram:

Caption: Workflow for Solid-Phase Peptide Synthesis of Azy-Peptides.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (or HATU) and DIPEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Incorporation of this compound:

-

Couple Fmoc-(S)-aziridine-2-carboxylic acid using the same procedure as for other amino acids (step 4).

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

-

Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

-

Purification and Analysis:

-

Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

-

Confirm the identity and purity of the final peptide by LC-MS and other analytical techniques.

-

Protocol 2: Solution-Phase Synthesis of an Aziridine-Containing Dipeptide

This protocol outlines a general procedure for the coupling of a protected amino acid with a protected this compound in solution.

Materials:

-

N-protected amino acid (e.g., Cbz-Val-OH)

-

This compound ester (e.g., H-Azy-OBn)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Organic solvents (e.g., DCM, DMF)

-

Aqueous solutions for work-up (e.g., 1 M HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄)

-

Silica gel for column chromatography

Workflow Diagram:

Caption: Workflow for Solution-Phase Synthesis of an Azy-Dipeptide.

Procedure:

-

Reactant Dissolution: Dissolve the N-protected amino acid (e.g., Cbz-Val-OH, 1 equivalent) and HOBt (1.1 equivalents) in an appropriate solvent (e.g., DCM or DMF).

-

Carboxyl Activation: Cool the solution to 0 °C and add EDAC (1.1 equivalents). Stir the mixture for 15-30 minutes.

-

Coupling: Add the this compound ester (e.g., H-Azy-OBn, 1 equivalent) and DIPEA (2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Aqueous Work-up:

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

-

Characterization: Characterize the purified dipeptide by NMR, mass spectrometry, and other relevant analytical techniques.